molecular formula C8H6N2 B1218438 Cycloheptimidazole CAS No. 275-94-5

Cycloheptimidazole

Cat. No. B1218438
Key on ui cas rn: 275-94-5
M. Wt: 130.15 g/mol
InChI Key: HPGSSIJHLUDJFV-UHFFFAOYSA-N
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Patent
US05003077

Procedure details

In accordance with the method described in Journal of the Americal Chemical Society, Vol. 76, pages 3352 and 3353 (1954), 23 g of 2-mercaptocycloheptimidazole, as obtained in Example 1-(b), was added to 210 ml of 10% nitric acid and everything was stirred under heating at an internal temperature of from 80° to 90° C. for 1 hour. Sodium hydrogencarbonate was added to the reaction solution so as to neutralize the solution, and this was extracted with chloroform (250 ml×2). The chloroform layer was dried with anhydrous sodium sulfate, and then the solvent was evaporated off until the amount of the chloroform solution became 50 ml. Next, 200 ml of hexane was added thereto. The crystals precipitated were separated by filtration and dried.
Quantity
23 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
210 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S[C:2]1[N:3]=[C:4]2[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=[C:5]2[N:6]=1.C(=O)([O-])O.[Na+]>[N+]([O-])(O)=O>[N:3]1[C:4]2=[CH:11][CH:10]=[CH:9][CH:8]=[CH:7][C:5]2=[N:6][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
SC=1N=C2C(N1)=CC=CC=C2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
210 mL
Type
solvent
Smiles
[N+](=O)(O)[O-]

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under heating at an internal temperature of from 80° to 90° C. for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
this was extracted with chloroform (250 ml×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried with anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off until the amount of the chloroform solution
ADDITION
Type
ADDITION
Details
Next, 200 ml of hexane was added
CUSTOM
Type
CUSTOM
Details
The crystals precipitated
CUSTOM
Type
CUSTOM
Details
were separated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
N1=CN=C2C1=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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